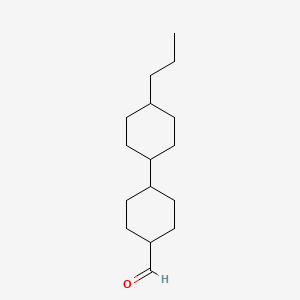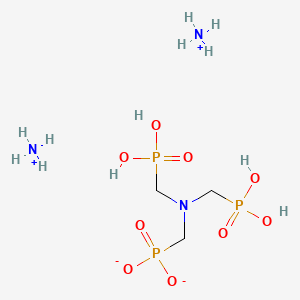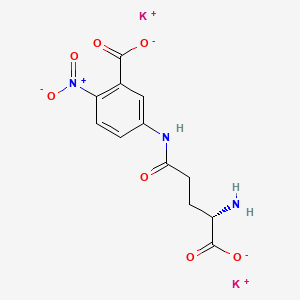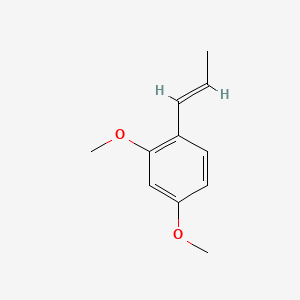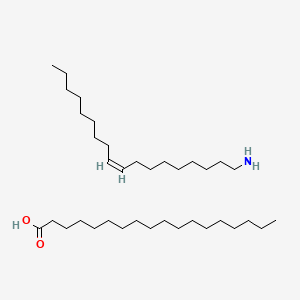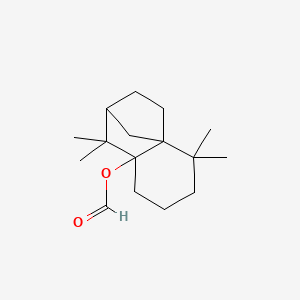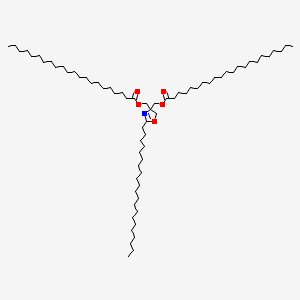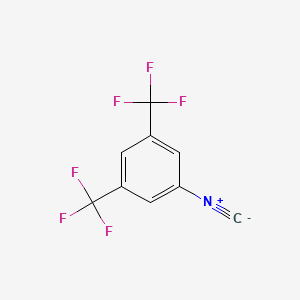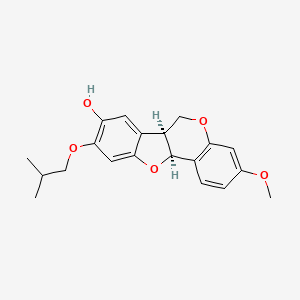
1,4-Benzenediol, bis(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a derivative of hydroquinone, where two tert-butyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Benzenediol, bis(1,1-dimethylethyl)- can be synthesized through the alkylation of hydroquinone with isobutylene in the presence of an acid catalyst . The reaction typically involves the following steps:
- An acid catalyst such as sulfuric acid is added to facilitate the alkylation reaction.
- The reaction mixture is stirred at a controlled temperature until the desired product is formed.
Hydroquinone: is dissolved in a suitable solvent such as methanol.
Isobutylene: is introduced into the solution.
Industrial Production Methods
In industrial settings, the production of 1,4-Benzenediol, bis(1,1-dimethylethyl)- often involves continuous flow reactors to ensure efficient mixing and temperature control. The process may include additional purification steps such as recrystallization to obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenediol, bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced back to hydroquinone derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Produces quinones such as 2,5-di-tert-butylbenzoquinone.
Reduction: Produces hydroquinone derivatives.
Substitution: Produces various substituted hydroquinone derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,4-Benzenediol, bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals due to its antioxidant properties.
Industry: Used as a stabilizer in the production of plastics and rubber.
Mécanisme D'action
The antioxidant properties of 1,4-Benzenediol, bis(1,1-dimethylethyl)- are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This compound interacts with reactive oxygen species (ROS) and other free radicals, converting them into less reactive species and preventing oxidative damage to cells and materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroquinone: The parent compound, lacks the tert-butyl groups.
2,5-Di-tert-butylbenzoquinone: An oxidized form of 1,4-Benzenediol, bis(1,1-dimethylethyl)-.
1,2-Benzenediol, 3,5-bis(1,1-dimethylethyl)-: A similar compound with tert-butyl groups at different positions.
Uniqueness
1,4-Benzenediol, bis(1,1-dimethylethyl)- is unique due to its specific substitution pattern, which enhances its antioxidant properties compared to hydroquinone. The presence of tert-butyl groups increases its stability and makes it more effective in preventing oxidative degradation in various applications .
Propriétés
Numéro CAS |
1322-72-1 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
2,3-ditert-butylbenzene-1,4-diol |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)11-9(15)7-8-10(16)12(11)14(4,5)6/h7-8,15-16H,1-6H3 |
Clé InChI |
YXGOYRIWPLGGKN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=C1C(C)(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



